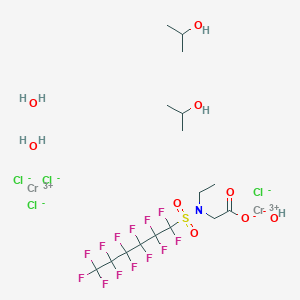
5-Formyl-2-(methylsulfanyl)benzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Mesomorphic Properties Enhancement
A study by Mori, Hashimoto, and Ujiie (2011) explored the impact of introducing a semi-fluorinated side chain and a lateral polar group, such as a formyl group, into benzonitriles. They found that these modifications could significantly alter the thermal behaviors and mesomorphic properties of the compounds. Specifically, the lateral formyl group, akin to that in 5-Formyl-2-(methylsulfanyl)benzonitrile, can restrict free rotation around the C–N bond, enhancing molecule flatness and lateral overlap between neighboring molecules, which in turn induces and enhances mesomorphic properties (Mori, Hashimoto, & Ujiie, 2011).
2. Pharmaceutical Research and Novel Drug Synthesis
In pharmaceutical research, 5-Formyl-2-(methylsulfanyl)benzonitrile derivatives are synthesized for potential active drugs. Oussaid, Najem, and Garrigues (1992) discussed the synthesis of new derivatives of 2,5-disubstituted thiophene, highlighting the versatility of benzonitrile derivatives in creating potentially active pharmaceutical compounds (Oussaid, Najem, & Garrigues, 1992).
3. Material Science Applications
In material science, the unique properties of benzonitriles, including those similar to 5-Formyl-2-(methylsulfanyl)benzonitrile, are leveraged. For instance, Fierro et al. (2006) described the formation of benzisothiazole rings from reactions involving similar benzonitrile derivatives, a process valuable in creating specific molecular structures with applications in materials science and chemistry (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).
4. Analytical Chemistry
The compound's derivatives play a role in analytical chemistry, particularly in the study of DNA and RNA formylation. Jiang et al. (2017) developed a method using chemical labeling combined with mass spectrometry analysis to measure formylated nucleosides, where derivatives similar to 5-Formyl-2-(methylsulfanyl)benzonitrile were likely involved (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).
Safety And Hazards
The safety information for 5-Formyl-2-(methylsulfanyl)benzonitrile indicates that it is a hazardous substance. The hazard statements include H302, H312, H332, which mean it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
5-formyl-2-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVCYRAVUWCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591814 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-(methylsulfanyl)benzonitrile | |
CAS RN |
694481-16-8 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














